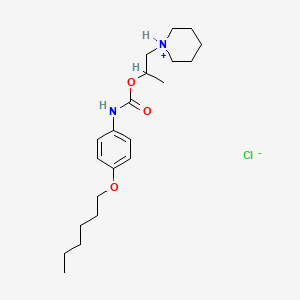
3-(5-Methoxyindol-3-yl)-N-methylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methoxyindol-3-yl)-N-methylsuccinimide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a succinimide moiety attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxyindol-3-yl)-N-methylsuccinimide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and N-methylsuccinimide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methoxyindol-3-yl)-N-methylsuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the succinimide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
3-(5-Methoxyindol-3-yl)-N-methylsuccinimide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(5-Methoxyindol-3-yl)-N-methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxytryptamine: A related compound with similar structural features but different biological activities.
Melatonin: Another indole derivative with well-known effects on sleep regulation and antioxidant properties.
5-Methoxyindole-3-acetonitrile: A compound with similar indole structure but different functional groups.
Uniqueness
3-(5-Methoxyindol-3-yl)-N-methylsuccinimide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-(5-methoxy-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H14N2O3/c1-16-13(17)6-10(14(16)18)11-7-15-12-4-3-8(19-2)5-9(11)12/h3-5,7,10,15H,6H2,1-2H3 |
Clé InChI |
MOJKNRCVEODSSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



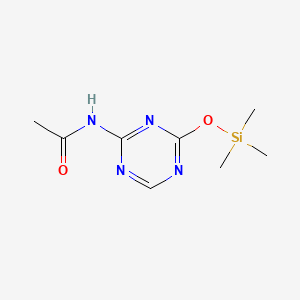

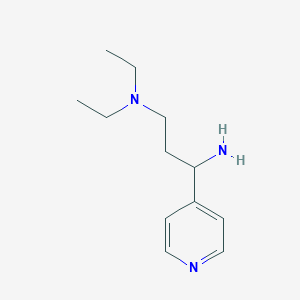

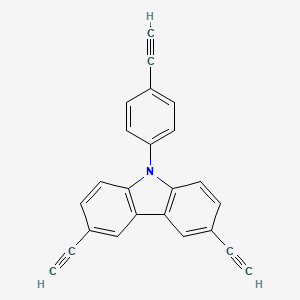

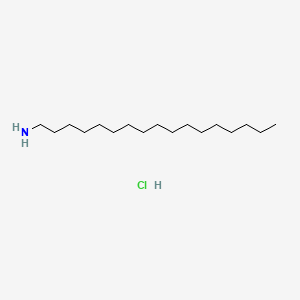
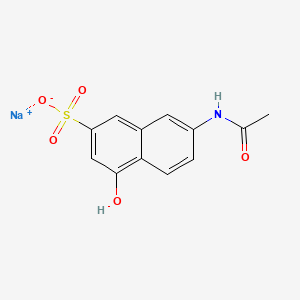

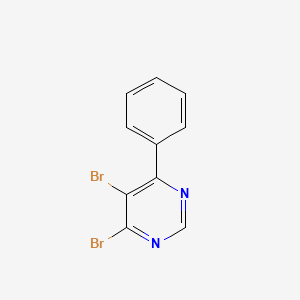
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
